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Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105 Get Quote

Executive Summary & Compound Profile
2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a critical intermediate often utilized in

the synthesis of pharmaceutical APIs (such as antihistamines and antifungals) and

agrochemicals.[1] Structurally, it consists of a p-chlorobenzyl moiety linked via an ether bond to

an ethylene glycol chain.

Characterization of this molecule presents specific challenges:

Chromophoric Weakness: While the chlorobenzene ring provides UV absorption, it lacks the

intensity of extended conjugation, requiring low-wavelength detection (~220 nm).

Polarity Balance: The molecule possesses both a lipophilic benzyl ether tail and a hydrophilic

primary hydroxyl head, making it amenable to both Reverse Phase HPLC (RP-HPLC) and

Gas Chromatography (GC).

Impurity Landscape: Critical process impurities often include genotoxic alkyl halides (4-

chlorobenzyl chloride) and side-reaction dimers (bis-ethers).[1]
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Property Value / Description Analytical Relevance

Molecular Formula C₉H₁₁ClO₂ MW: 186.64 g/mol

Physical State
Viscous Liquid / Low-melting

Solid

Requires gentle heating for

sampling homogeneity.[1]

Boiling Point ~131-132 °C @ 3 Torr
Suitable for GC analysis

without derivatization.[1]

Solubility
Soluble in MeOH, ACN, DCM;

Sparingly soluble in water.

Compatible with Reverse

Phase HPLC mobile phases.

[2][3]

LogP (Predicted) ~1.8
Elutes mid-range on C18

columns.

Analytical Strategy & Workflow
The characterization strategy employs an orthogonal approach. HPLC-UV is the primary

method for assay and non-volatile impurity profiling.[1] GC-MS is utilized for the specific

quantitation of volatile alkyl halide precursors (potential genotoxins) and structural confirmation.

[1]
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Figure 1: Analytical decision matrix for selecting the appropriate characterization technique

based on data requirements.

Protocol A: High-Performance Liquid
Chromatography (HPLC)
Purpose: Purity assay and quantification of polar (benzyl alcohol) and non-polar (bis-ether)

impurities.[1]

Mechanistic Rationale
A C18 stationary phase is selected to retain the hydrophobic chlorobenzyl group. Acidic

modification of the mobile phase is not strictly necessary as the molecule is neutral, but 0.1%

Phosphoric Acid is recommended to suppress silanol activity on the column, sharpening the

peak shape of the terminal hydroxyl group and any acidic impurities (like 4-chlorobenzoic acid

from oxidation).
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System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Column Temp: 30 °C.

Flow Rate: 1.0 mL/min.[4]

Injection Volume: 5-10 µL.

Detection: 220 nm (Primary), 254 nm (Secondary confirmation).

Mobile Phase & Gradient
Solvent A: Water + 0.1% H₃PO₄

Solvent B: Acetonitrile (HPLC Grade)[1]

Time (min) % Solvent A % Solvent B Event

0.0 90 10 Equilibration

2.0 90 10
Isocratic Hold (Elute

polar salts)

15.0 10 90
Linear Gradient (Main

peak elution)

20.0 10 90
Wash (Elute

dimers/bis-ethers)

20.1 90 10 Re-equilibration

25.0 90 10 End

System Suitability Criteria (Self-Validating)
Tailing Factor (T): 0.8 < T < 1.5 (Ensures no secondary interactions with silanols).

Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely 4-chlorobenzyl

alcohol).
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Precision: %RSD of peak area < 1.0% for 6 replicate injections.

Protocol B: Gas Chromatography (GC-MS/FID)
Purpose: Detection of residual solvents and specifically 4-Chlorobenzyl chloride (starting

material), which is a potential alkylating agent and must be controlled to ppm levels.

Mechanistic Rationale
The ether linkage is thermally stable up to ~250°C, allowing direct injection. A non-polar

capillary column (5% phenyl) separates components based on boiling point. Mass

Spectrometry (MS) is preferred for specificity to distinguish the isotopic pattern of chlorine (³⁵Cl/

³⁷Cl ratio of 3:1).

Instrument Parameters
System: GC-MS (Single Quadrupole) or GC-FID.[1]

Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split/Splitless (Split ratio 20:1 for assay; Splitless for trace impurities).

Inlet Temp: 250 °C.

Temperature Program
Initial: 60 °C (Hold 2 min) – Traps solvents.

Ramp 1: 15 °C/min to 200 °C.

Ramp 2: 25 °C/min to 300 °C (Hold 5 min) – Elutes high boilers.

Key MS Ions (SIM Mode for Trace Analysis)
Target (Main Peak): m/z 186 (M+), 125 (Chlorobenzyl cation, Base Peak).

Impurity (4-Chlorobenzyl chloride): m/z 158/160 (M+), 123 (M-Cl).[1]
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Protocol C: Spectroscopic Identification
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat liquid/solid.

Diagnostic Bands:

3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).

2850–2950 cm⁻¹: C-H stretch (Aliphatic CH₂).

1050–1150 cm⁻¹: C-O-C asymmetric stretch (Ether).

800–850 cm⁻¹: C-Cl stretch (Aromatic).

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.[1]

Expected Signals (CDCl₃, δ ppm):

7.2 – 7.4 (m, 4H): Aromatic protons (AA'BB' system of p-substituted benzene).

4.5 (s, 2H): Benzylic CH₂ (Ar-CH₂-O).[1]

3.6 – 3.8 (m, 4H): Ethylene glycol backbone (-O-CH₂-CH₂-OH).[1]

2.2 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

Impurity Profiling & Origin Analysis
Understanding the synthesis pathway allows for predictive impurity monitoring. The compound

is typically synthesized via Williamson ether synthesis: 4-Chlorobenzyl chloride + Ethylene

Glycol + Base → Product[1]
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Figure 2: Synthetic origin of common impurities.[1] Impurity B (Bis-ether) is highly lipophilic and

elutes late in HPLC.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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